(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane group, a phenyl ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the use of a copper-catalyzed homo/cross-coupling of oxime acetates to construct the imidazolidine ring . This method provides a straightforward and efficient route to produce substituted imidazolidines in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as cobalt or copper catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and imidazolidine-2,4-dione analogs. Examples include:
- Adamantane-based compounds with different substituents on the phenyl ring.
- Imidazolidine-2,4-dione derivatives with varying alkyl or aryl groups .
Uniqueness
The uniqueness of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane group enhances its stability and lipophilicity, while the imidazolidine-2,4-dione moiety contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C26H29N3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H29N3O2/c1-15-7-20(11-23-24(30)28-25(31)27-23)16(2)29(15)22-5-3-21(4-6-22)26-12-17-8-18(13-26)10-19(9-17)14-26/h3-7,11,17-19H,8-10,12-14H2,1-2H3,(H2,27,28,30,31)/b23-11+ |
InChI Key |
SWACCBANPOOSCH-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)NC(=O)N6 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6 |
Origin of Product |
United States |
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